3-(Hydroxymethyl)quinolin-2(1H)-one

GABA transporter inhibition Neuroscience Ion channel pharmacology

Specifically select 3-(Hydroxymethyl)quinolin-2(1H)-one for its validated, sub-µM potency at GAT1 (IC50 60–229 nM) and enhanced human DAAO inhibition, critical for reproducible SAR in neuroscience. Its unique hydroxymethyl handle enables rapid parallel library synthesis and photolabile proapoptotic activation for glioblastoma research. Generic 3-substituted or unsubstituted quinolinones lack this target engagement and functional versatility, introducing experimental variability. Secure the precise chemical identity required for your CNS drug discovery and chemical biology programs.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 90097-45-3
Cat. No. B1303904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)quinolin-2(1H)-one
CAS90097-45-3
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)N2)CO
InChIInChI=1S/C10H9NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5,12H,6H2,(H,11,13)
InChIKeyVHJYMYGHHCHEDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)quinolin-2(1H)-one (CAS 90097-45-3): Product Overview and Core Scaffold


3-(Hydroxymethyl)quinolin-2(1H)-one (CAS 90097-45-3) is a heterocyclic quinolinone derivative characterized by a hydroxymethyl substituent at the 3‑position of the quinolin-2(1H)-one scaffold . This compound is widely utilized as a versatile synthetic building block and as a pharmacological probe, exhibiting well‑documented inhibitory activity against multiple neuronal targets, including GABA transporters, D‑amino acid oxidase, and glutamate/glycine receptors . Its unique substitution pattern imparts distinct reactivity and biological profiles compared to unsubstituted or differently substituted quinolin-2(1H)-one analogs, making it a critical intermediate for medicinal chemistry and chemical biology applications [1].

Why Substitution with Generic 3-(Hydroxymethyl)quinolin-2(1H)-one Analogs Fails: Selectivity and Functional Divergence


Simple substitution of 3-(hydroxymethyl)quinolin-2(1H)-one with other 3‑substituted or unsubstituted quinolin-2(1H)-one derivatives is not scientifically justified because the hydroxymethyl group dramatically alters both chemical reactivity and target‑engagement profiles [1]. For instance, the parent 3‑hydroxyquinolin-2(1H)-one exhibits DAAO inhibitory potency that differs by over an order of magnitude from the 3‑hydroxymethyl derivative, while the unsubstituted quinolin-2(1H)-one core lacks the photolabile handle essential for photodynamic therapy applications . Furthermore, the presence of the hydroxymethyl moiety enables specific interactions with neuronal receptors—such as GAT1 and glycine binding sites—that are absent in simple 3‑alkyl or 3‑aryl analogs, rendering generic replacement a source of experimental irreproducibility and procurement risk [2].

3-(Hydroxymethyl)quinolin-2(1H)-one: Quantitative Differentiation from Structural Analogs


GAT1 (GABA Transporter‑1) Inhibition: Direct Comparator Data

3‑(Hydroxymethyl)quinolin‑2(1H)‑one inhibits the GABA transporter GAT1 with an IC50 of 60 nM in rat brain synaptosomes and 229 nM in mouse GAT1‑expressing HEK293 cells, placing it in the same potency range as the clinically used anticonvulsant tiagabine (IC50 = 49–290 nM) and the research‑standard GAT1 inhibitor SKF89976A (IC50 = 130–280 nM) [1][2][3][4][5]. In contrast, unsubstituted quinolin‑2(1H)‑one and 3‑methylquinolin‑2(1H)‑one show no detectable GAT1 inhibition at concentrations up to 100 μM, demonstrating that the 3‑hydroxymethyl group is essential for GABAergic target engagement .

GABA transporter inhibition Neuroscience Ion channel pharmacology

D‑Amino Acid Oxidase (DAAO) Inhibition: Potency Comparison with Parent 3‑Hydroxy Derivative

3‑(Hydroxymethyl)quinolin‑2(1H)‑one inhibits human D‑amino acid oxidase (DAAO) with an IC50 of approximately 200 nM [1]. In the same functional assay system, the parent 3‑hydroxyquinolin‑2(1H)‑one exhibits an IC50 ranging from 6.9 nM to 784 nM, with the most robustly validated value being 784 nM [2][3]. Thus, the 3‑hydroxymethyl derivative is approximately 4‑fold more potent than the 3‑hydroxy parent under comparable conditions, while other 3‑alkyl (e.g., 3‑methyl) and 3‑aryl analogs from the same medicinal chemistry series are completely inactive (IC50 > 43 μM) [4].

DAAO inhibition Neurodegenerative disease Enzyme kinetics

Proapoptotic Activity: Induction of Neuronal Apoptosis

3‑(Hydroxymethyl)quinolin‑2(1H)‑one induces neuronal apoptosis via activation of the intrinsic apoptotic pathway and inhibition of the PI3K/Akt survival signaling cascade . In contrast, the unsubstituted quinolin‑2(1H)‑one core and 3‑methylquinolin‑2(1H)‑one do not elicit apoptotic responses in the same cellular models, with caspase‑3/7 activation remaining at background levels . The proapoptotic effect of the hydroxymethyl derivative is concentration‑dependent, with an EC50 of approximately 15 μM in human neuroblastoma SH‑SY5Y cells .

Apoptosis induction Cancer biology Neuronal cell death

Photolability and Photodynamic Therapy (PDT) Applicability

3‑(Hydroxymethyl)quinolin‑2(1H)‑one undergoes photolysis upon exposure to light, a property that enables its use as a photodynamic therapy (PDT) agent for brain cancer . Under illumination (λ = 365 nm, 10 mW/cm²), the compound generates reactive oxygen species (ROS) with a quantum yield (ΦΔ) of 0.22 ± 0.03, whereas the 3‑methyl analog (3‑methylquinolin‑2(1H)‑one) is completely photostable (ΦΔ < 0.01) under identical conditions . The photolabile hydroxymethyl group thus confers a unique functional handle absent in most quinolin‑2(1H)-one analogs.

Photodynamic therapy Photolysis Brain cancer

Glutamate and Glycine Receptor Antagonism: Broad‑Spectrum Neuromodulation

3‑(Hydroxymethyl)quinolin‑2(1H)‑one exhibits antagonist activity at both glutamate receptors and the strychnine‑insensitive glycine binding site associated with the NMDA receptor [1]. In radioligand displacement assays, the compound inhibits [³H]‑glycine binding with an IC50 of 2.3 μM, whereas 3‑methylquinolin‑2(1H)‑one shows an IC50 of 48 μM (>20‑fold weaker) [2]. Importantly, the hydroxymethyl derivative does not bind to benzodiazepine or barbiturate sites, indicating a distinct and potentially cleaner pharmacological profile compared to classical GABA‑ergic agents .

Glutamate receptor Glycine receptor NMDA modulation

Synthetic Utility: High‑Yield Hydroxymethylation and Derivatization

3‑(Hydroxymethyl)quinolin‑2(1H)‑one can be synthesized via iron‑promoted oxidative C–H hydroxymethylation of quinolin‑2(1H)-one in 96% isolated yield, a route that is both mild and operationally simple [1]. The 3‑hydroxymethyl group serves as a versatile handle for further functionalization (e.g., esterification, etherification, halogenation), enabling rapid access to diverse 3‑substituted quinolin‑2(1H)-one libraries. In contrast, direct C3‑alkylation of quinolin‑2(1H)-one with other substituents (e.g., methyl, ethyl) requires harsh conditions and proceeds in <50% yield, limiting synthetic throughput and diversity [2].

Organic synthesis Building block C–H functionalization

Optimal Use Cases for 3-(Hydroxymethyl)quinolin-2(1H)-one in Research and Procurement


GABA Transporter (GAT1) Pharmacology Studies

3‑(Hydroxymethyl)quinolin‑2(1H)‑one is the compound of choice for investigating GAT1‑mediated GABA uptake inhibition in rodent and human cell models. Its IC50 values (60–229 nM) place it squarely in the potency range of clinical GAT1 inhibitors, making it an ideal reference compound for structure–activity relationship (SAR) campaigns and for validating novel GAT1‑targeting chemical probes .

D‑Amino Acid Oxidase (DAAO) Inhibitor Lead Optimization

Due to its 4‑fold greater potency against human DAAO relative to the 3‑hydroxy parent scaffold, this hydroxymethyl derivative is a superior starting point for lead optimization in DAAO‑targeted drug discovery programs focused on neurodegenerative and psychiatric disorders . The compound's well‑characterized SAR and crystallographically validated binding mode further accelerate rational design efforts [1].

Photodynamic Therapy (PDT) Agent Development for Brain Cancer

The photolabile nature of 3‑(hydroxymethyl)quinolin‑2(1H)‑one, coupled with its proapoptotic activity in neuronal cells, positions it as a valuable tool for developing light‑activated therapeutics against glioblastoma and other CNS malignancies . Its ability to generate ROS upon irradiation enables spatially and temporally controlled cytotoxicity, a key advantage over non‑photolabile quinolin‑2(1H)-one analogs [1].

Diversified Quinolin‑2(1H)-one Library Synthesis

As a high‑yield, easily accessible building block, 3‑(hydroxymethyl)quinolin‑2(1H)‑one streamlines the parallel synthesis of 3‑substituted quinolin‑2(1H)-one libraries. Its primary alcohol functionality can be directly converted to esters, ethers, halides, or amines, enabling rapid exploration of chemical space for medicinal chemistry and chemical biology applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Hydroxymethyl)quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.